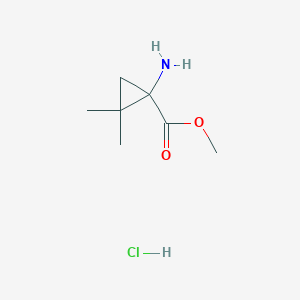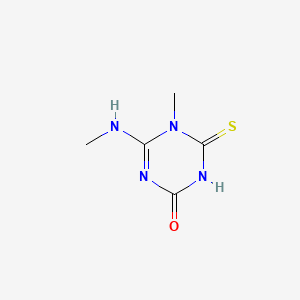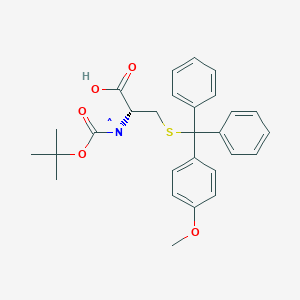![molecular formula C20H22N2O2 B13130256 9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]- CAS No. 60316-44-1](/img/structure/B13130256.png)
9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE typically involves the reaction of anthraquinone with isopropylamine under controlled conditions. The process generally includes:
Starting Materials: Anthraquinone and isopropylamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of 1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The isopropylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which may contribute to its biological activities. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE: Another derivative of anthraquinone with similar structural features but different substitution patterns.
1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE: Similar in structure but with isopropylamino groups at different positions.
Uniqueness
1,8-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Propiedades
Número CAS |
60316-44-1 |
|---|---|
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1,8-bis(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O2/c1-11(2)21-15-9-5-7-13-17(15)20(24)18-14(19(13)23)8-6-10-16(18)22-12(3)4/h5-12,21-22H,1-4H3 |
Clave InChI |
MGHTZUUCRZHDRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)




